molecular formula C5H8N4O4 B14601000 4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 58954-08-8

4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B14601000
CAS No.: 58954-08-8
M. Wt: 188.14 g/mol
InChI Key: AZCYCBYKEZCHBJ-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 2-methyl-4-(2-hydroxyethyl)-1,2,4-triazole. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants is crucial. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(2-oxoethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one.

    Reduction: Formation of 4-(2-hydroxyethyl)-2-methyl-5-amino-2,4-dihydro-3H-1,2,4-triazol-3-one.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its triazole structure.

    Medicine: Explored for its potential use in drug development, particularly for its antifungal and antibacterial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial effects. The triazole ring can also interact with enzymes and proteins, inhibiting their function and leading to the desired biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyethyl)-1,2,4-triazole
  • 2-Methyl-4-nitro-1,2,4-triazole
  • 5-Nitro-1,2,4-triazole

Uniqueness

4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both the hydroxyethyl and nitro groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

58954-08-8

Molecular Formula

C5H8N4O4

Molecular Weight

188.14 g/mol

IUPAC Name

4-(2-hydroxyethyl)-2-methyl-5-nitro-1,2,4-triazol-3-one

InChI

InChI=1S/C5H8N4O4/c1-7-5(11)8(2-3-10)4(6-7)9(12)13/h10H,2-3H2,1H3

InChI Key

AZCYCBYKEZCHBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)[N+](=O)[O-])CCO

Origin of Product

United States

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